molecular formula C23H22N4O2 B277842 N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide

N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide

Cat. No. B277842
M. Wt: 386.4 g/mol
InChI Key: UVDNNQFOHZEGIN-UHFFFAOYSA-N
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Description

N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide, also known as BPN or BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN14770 is a potent inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain.

Mechanism of Action

N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a selective inhibitor of PDE4D, an enzyme that plays a key role in regulating the levels of cAMP in the brain. By inhibiting PDE4D, N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. The PKA signaling pathway is involved in a wide range of cellular processes, including synaptic plasticity, neurogenesis, and inflammation.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to have a wide range of biochemical and physiological effects in the brain. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to increase the levels of cAMP and activate the PKA signaling pathway, which leads to the activation of various downstream targets. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has several advantages for lab experiments. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a small molecule drug that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of cognitive disorders. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to have a good safety profile in animal studies. However, N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has some limitations for lab experiments. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a potent inhibitor of PDE4D, which is involved in a wide range of cellular processes. This makes it difficult to determine the specific effects of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 on cognitive function.

Future Directions

There are several future directions for the research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770. One direction is to further investigate the mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 and its downstream targets. Another direction is to conduct clinical trials to determine the efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, future research could focus on developing more potent and selective inhibitors of PDE4D that have fewer off-target effects.

Synthesis Methods

N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 was synthesized using a multi-step process that involved the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with nicotinoyl chloride. The resulting product was purified using column chromatography and characterized using various spectroscopic techniques. The synthesis method was optimized to provide a high yield of pure N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770.

Scientific Research Applications

N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving cognitive function. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to enhance synaptic plasticity, increase neurogenesis, and reduce neuroinflammation in the brain. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to improve memory and learning in animal models of Alzheimer's disease.

properties

Product Name

N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C23H22N4O2/c28-22(19-7-4-12-24-17-19)25-20-8-10-21(11-9-20)26-13-15-27(16-14-26)23(29)18-5-2-1-3-6-18/h1-12,17H,13-16H2,(H,25,28)

InChI Key

UVDNNQFOHZEGIN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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